3-(1H-pyrazol-1-yl)pyridin-4-amine
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Overview
Description
3-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)pyridin-4-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 4-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
3-(1H-pyrazol-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)pyridine
- 4-(1H-pyrazol-1-yl)pyridine
- 3-(1H-pyrazol-1-yl)pyridin-2-amine
Uniqueness
3-(1H-pyrazol-1-yl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound often exhibits higher potency in biological assays and greater stability under various reaction conditions .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3-pyrazol-1-ylpyridin-4-amine |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H2,9,10) |
InChI Key |
PSMWEWJBZXBKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CN=C2)N |
Origin of Product |
United States |
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